molecular formula C19H23BrN2O5S B4956215 2-(3-bromophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide

2-(3-bromophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide

Cat. No.: B4956215
M. Wt: 471.4 g/mol
InChI Key: VQDYINOSRZVRGZ-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide is a complex organic compound that features a bromophenoxy group and a diethylsulfamoyl group

Preparation Methods

The synthesis of 2-(3-bromophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenoxy and diethylsulfamoyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The bromophenoxy group can participate in substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-bromophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may interact with hydrophobic pockets, while the diethylsulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds include other bromophenoxy derivatives and sulfonamide-containing compounds. Compared to these compounds, 2-(3-bromophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide is unique due to the presence of both the bromophenoxy and diethylsulfamoyl groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 2-(3-bromophenoxy)-3,5-dimethylpyridine
  • 3-(2-bromophenoxy)propane-1,2-diol
  • 2-(3-bromophenoxy)-5-nitropyrimidine

These compounds share structural similarities but differ in their specific functional groups and overall chemical behavior.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O5S/c1-4-22(5-2)28(24,25)16-9-10-18(26-3)17(12-16)21-19(23)13-27-15-8-6-7-14(20)11-15/h6-12H,4-5,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDYINOSRZVRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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